Cyclo-tris(dimethoxyphosphonitrile)

Description

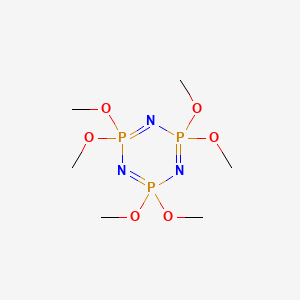

Cyclo-tris(dimethoxyphosphonitrile) (CAS: 957-13-1) is a cyclic phosphazene derivative with three dimethoxyphosphonitrile units arranged in a hexagonal ring structure. Its molecular formula is $ \text{C}6\text{H}{18}\text{N}3\text{O}6\text{P}_3 $, and it exhibits a logP value of 3.717, indicating moderate hydrophobicity .

Properties

IUPAC Name |

2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3O6P3/c1-10-16(11-2)7-17(12-3,13-4)9-18(8-16,14-5)15-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQBXJDCTHCEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP1(=NP(=NP(=N1)(OC)OC)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241927 | |

| Record name | Hexamethoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-13-1 | |

| Record name | Cyclo-tris(dimethoxyphosphonitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethoxyphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclo-tris(dimethoxyphosphonitrile) can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions . The reaction typically proceeds as follows:

[ \text{(NPCl}_2\text{)}_3 + 6 \text{CH}_3\text{OH} \rightarrow \text{(NP(OCH}_3\text{)}_2\text{)}_3 + 6 \text{HCl} ]

This reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product, hexamethoxyphosphazene, is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Cyclo-tris(dimethoxyphosphonitrile) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: Cyclo-tris(dimethoxyphosphonitrile) can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.

Hydrolysis: In the presence of water or moisture, hexamethoxyphosphazene can hydrolyze to form phosphoric acid derivatives .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclo-tris(dimethoxyphosphonitrile) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine: Cyclo-tris(dimethoxyphosphonitrile) has shown potential as a drug delivery agent, capable of encapsulating and releasing therapeutic compounds in a controlled manner.

Industry: It is utilized as a flame retardant in polyurethane foams, enhancing safety and protection against fire hazards. Additionally,

Biological Activity

Cyclo-tris(dimethoxyphosphonitrile) (CAS No. 957-13-1) is a chemical compound with the molecular formula C₆H₁₈N₃O₆P₃ and a molecular weight of 321.15 g/mol. This compound has garnered attention in various fields, particularly in chemistry, biology, and materials science, due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Cyclo-tris(dimethoxyphosphonitrile) is characterized by a cyclic structure composed of phosphorus and nitrogen atoms, with methoxy groups attached to the phosphorus centers. Its chemical structure can be represented as follows:

This compound is part of a broader class of phosphazenes, which are known for their diverse chemical reactivity and stability under various conditions.

Synthesis

The synthesis of cyclo-tris(dimethoxyphosphonitrile) typically involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions:

This reaction is generally conducted in an inert atmosphere to prevent unwanted side reactions, followed by purification processes such as recrystallization.

Antibacterial Properties

Research indicates that cyclo-tris(dimethoxyphosphonitrile) exhibits significant antibacterial activity. A study found that this compound can inhibit the growth of various bacterial strains, potentially making it useful in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Antitumor Activity

In addition to its antibacterial effects, cyclo-tris(dimethoxyphosphonitrile) has shown promising antitumor activity in preliminary studies. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in tumor cells, suggesting its potential role as an anticancer agent.

Case Study: Antitumor Efficacy

A recent study investigated the effects of cyclo-tris(dimethoxyphosphonitrile) on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µg/mL after 48 hours of treatment.

The biological activities of cyclo-tris(dimethoxyphosphonitrile) are attributed to its ability to interact with cellular components. It is hypothesized that the methoxy groups facilitate cellular uptake and enhance the compound's reactivity with biological targets.

- Cell Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation or survival pathways.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress within cells, contributing to its cytotoxic effects.

Drug Delivery Systems

Due to its unique chemical properties, cyclo-tris(dimethoxyphosphonitrile) is being explored as a potential drug delivery agent. Its ability to encapsulate therapeutic compounds and release them in a controlled manner makes it a candidate for targeted therapy approaches.

Flame Retardants

In industrial applications, this compound is utilized as a flame retardant in polyurethane foams, enhancing safety by providing resistance against fire hazards.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Cyclophosphazenes are a class of inorganic-organic hybrid compounds with a $ \text{P}3\text{N}3 $ ring core. Key analogues of cyclo-tris(dimethoxyphosphonitrile) include:

| Compound Name | Substituents | CAS Number | logP | McVol (ml/mol) | Key Applications |

|---|---|---|---|---|---|

| Cyclo-tris(dimethoxyphosphonitrile) | Methoxy (-OCH₃) | 957-13-1 | 3.717 | - | Polymer precursors, ligands |

| Cyclo-tris(diphenoxyphosphonitrile) | Phenoxy (-OC₆H₅) | 1184-10-7 | - | 491.22 | Flame retardants (HPCTP) |

| Hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene | Trifluoroethoxy (-OCH₂CF₃) | - | - | - | Specialty polymers, coatings |

| Cyclo-tris(dimethylphosphonitrile) | Methyl (-CH₃) | - | - | - | Mass spectrometry standards |

Notes:

- Cyclo-tris(diphenoxyphosphonitrile) (HPCTP) is commercially used as a flame retardant due to its high thermal stability and synergistic effects with other additives . Its larger phenoxy substituents increase steric hindrance and aromaticity, enhancing flame-retardant efficiency compared to methoxy derivatives.

- Hexakis(trifluoroethoxy)cyclotriphosphazene incorporates fluorine atoms, which improve hydrophobicity and chemical resistance, making it suitable for high-performance coatings .

- Cyclo-tris(dimethylphosphonitrile) (Ultramark 1621) is used as a mass spectrometry calibration standard due to its predictable fragmentation pattern and stability .

Physicochemical Properties

- logP Comparison : Cyclo-tris(dimethoxyphosphonitrile) (logP = 3.717) is less hydrophobic than fluorinated derivatives (e.g., trifluoroethoxy-substituted compounds) but more hydrophobic than purely aliphatic analogues like methyl-substituted cyclophosphazenes .

- Molecular Volume: Cyclo-tris(diphenoxyphosphonitrile) has a McVol of 491.22 ml/mol, significantly larger than methoxy derivatives due to bulky phenoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.